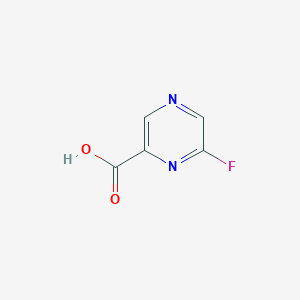

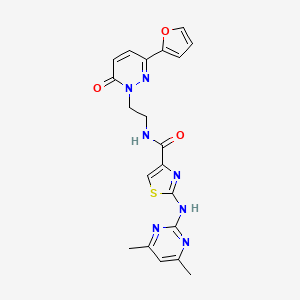

![molecular formula C19H17ClN2O4S B2501111 N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 922854-81-7](/img/structure/B2501111.png)

N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, also known as CFMSB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has shown promising results in various studies, making it a popular choice for researchers in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Characterization

- Tritium Labeling : A compound possessing benzamide functionality underwent tritium labeling, revealing multiple labeled species and retaining stereochemical configuration. This technique is crucial for studying drug-receptor interactions and pharmacokinetics (Yang Hong et al., 2015).

- Oxidation Methods : The oxidation of 3-(4-chlorophenylsulfanyl)-2-methylnaphtho[1,2-b]furan with 3-chloroperoxybenzoic acid was explored, leading to compounds with significant crystal structure interactions, highlighting the importance of molecular architecture in material science (H. Choi et al., 2008).

Reactivity and Interaction Studies

- Molecular Interaction : The antagonist properties of similar compounds have been studied, providing insights into molecular interaction mechanisms with receptors, which are essential for drug design and understanding pharmacodynamics (J. Shim et al., 2002).

- Inhibition Studies : Compounds with the sulfamoylbenzamide moiety have been examined as inhibitors against various enzymes, demonstrating potential therapeutic applications through enzyme inhibition (C. Supuran et al., 2013).

Antimicrobial and Anticancer Applications

- Antimicrobial Activity : New thiourea derivatives have been synthesized and tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against strains known for biofilm growth. These findings suggest potential for developing novel antimicrobial agents (Carmen Limban et al., 2011).

- Anticancer Agents : Indapamide derivatives have been synthesized and evaluated for pro-apoptotic activity on melanoma cell lines, with certain compounds demonstrating high growth inhibition. This research indicates the potential of benzamide derivatives as anticancer agents (Ö. Yılmaz et al., 2015).

Corrosion Inhibition

- Mild Steel Protection : N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide showed significant inhibition efficiency on mild steel in sulphuric acid, indicating its potential as a corrosion inhibitor. The study highlights the compound's adsorption behavior and protective film formation against acid attack, critical for industrial applications (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h2-12H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOJCIGPQGKKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

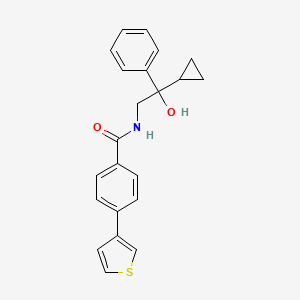

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)

![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)

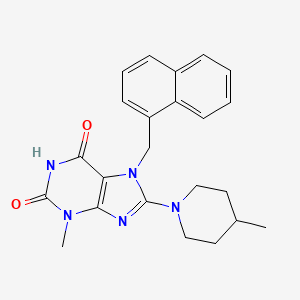

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2501047.png)

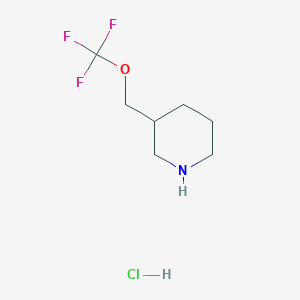

![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)